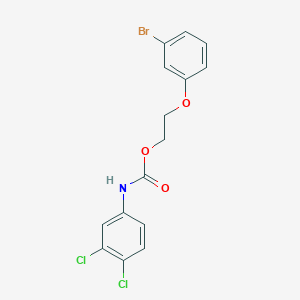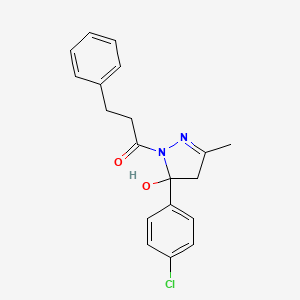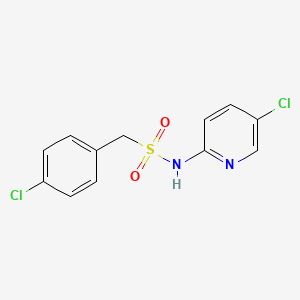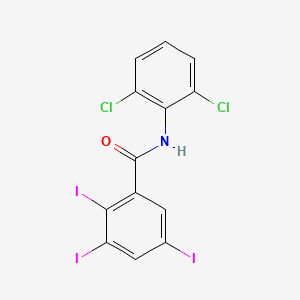![molecular formula C22H24N4O B5029041 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5029041.png)
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been shown to act as an antagonist of the 5-HT2A receptor, which is a serotonin receptor. It also acts as an antagonist of the α1-adrenergic receptor. 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been shown to increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in its pure form. 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are several future directions for the study of 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it produces its biochemical and physiological effects. Additionally, future studies could focus on developing new formulations of 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine that improve its solubility and increase its half-life.
Synthesemethoden
The synthesis of 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(3-bromobenzyloxy)benzaldehyde with piperazine and 2-chloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine in its pure form.
Wissenschaftliche Forschungsanwendungen
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been studied for its potential use in treating depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-2-6-19(7-3-1)18-27-21-9-4-8-20(16-21)17-25-12-14-26(15-13-25)22-23-10-5-11-24-22/h1-11,16H,12-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHOVVQFIRCHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)

![4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B5028972.png)
![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)

![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)
![11-(2,6-dimethyl-4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5029048.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)
